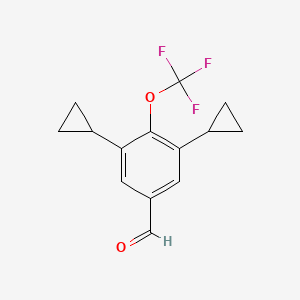
3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde
Descripción general
Descripción
Safety and Hazards
The safety data sheet for a similar compound, 4-(Trifluoromethoxy)benzaldehyde, indicates that it is a combustible liquid that is harmful if swallowed. It can cause skin and eye irritation. Precautionary measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
The primary target of 3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde is the somatostatin subtype receptor 5 (SSTR5) . The SSTR5 plays a crucial role in the regulation of endocrine and nervous system functions.
Mode of Action
3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde acts as a selective antagonist of the SSTR5 . This means it binds to the SSTR5 and blocks its normal function, leading to changes in the biochemical pathways that the receptor is involved in.
Biochemical Pathways
The antagonism of SSTR5 by 3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde affects several biochemical pathways. These pathways are primarily involved in the regulation of glucose and lipid metabolism, which are critical for maintaining energy balance in the body .
Result of Action
The result of the action of 3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde is the modulation of metabolic processes. By blocking the action of SSTR5, it can influence the body’s response to insulin and lipid metabolism . This can be beneficial in the treatment, control, or prevention of disorders such as Type 2 diabetes, insulin resistance, lipid disorders, obesity, atherosclerosis, and Metabolic Syndrome .
Propiedades
IUPAC Name |
3,5-dicyclopropyl-4-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3O2/c15-14(16,17)19-13-11(9-1-2-9)5-8(7-18)6-12(13)10-3-4-10/h5-7,9-10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKFJROEGBTLDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2OC(F)(F)F)C3CC3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Dimethylamino)methyl]-4-methoxybenzaldehydehydrochloride](/img/structure/B1459033.png)
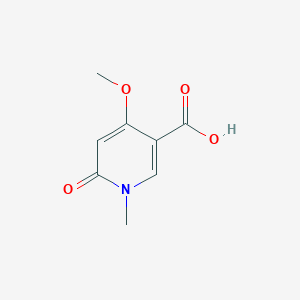

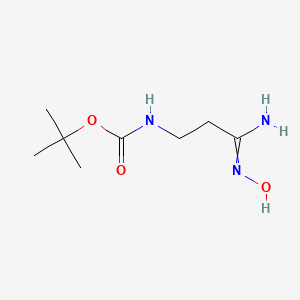
![4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B1459038.png)

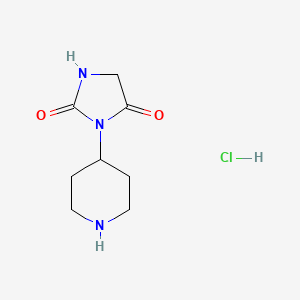
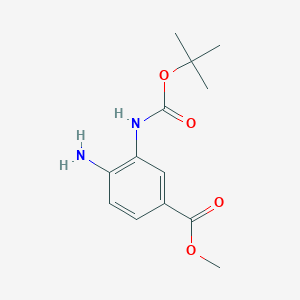
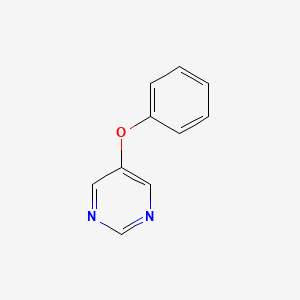
![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1459044.png)

![Dipropyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1459050.png)
